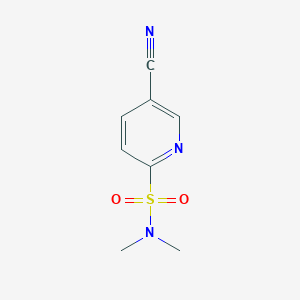

5-cyano-N,N-dimethylpyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-N,N-dimethylpyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBZMSBBSZNAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=NC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 5 Cyano N,n Dimethylpyridine 2 Sulfonamide

The specific compound of interest, 5-cyano-N,N-dimethylpyridine-2-sulfonamide, is characterized by the following properties:

| Property | Value |

| CAS Number | 1334493-12-7 |

| Molecular Formula | C₈H₉N₃O₂S |

| Molecular Weight | 211.24 g/mol |

| SMILES Code | O=S(C1=NC=C(C#N)C=C1)(N(C)C)=O |

This data is compiled from commercially available sources. ambeed.com

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for 5-cyano-N,N-dimethylpyridine-2-sulfonamide are not widely published, its synthesis can be inferred from established methods for preparing similar pyridine (B92270) sulfonamide derivatives. A plausible synthetic route would involve the reaction of 5-cyanopyridine-2-sulfonyl chloride with dimethylamine (B145610). The sulfonyl chloride precursor could potentially be synthesized from the corresponding 2-aminopyridine (B139424) derivative.

Characterization of this compound would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the arrangement of protons and carbons in the molecule.

Mass Spectrometry (MS): This technique would verify the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the cyano (C≡N) and sulfonamide (S=O) stretches.

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound.

Commercial suppliers of this compound indicate the availability of such spectral data, confirming its successful synthesis and characterization. ambeed.com

Academic Research and Potential Applications

General Strategies for Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. rsc.orgresearchgate.net A variety of methods have been developed, ranging from classical approaches to modern catalytic systems. thieme-connect.comresearchgate.net

Classical Approaches via Sulfonyl Chlorides and Amines

The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. rsc.orgresearchgate.net This method is effective but can be limited by the availability and stability of the required sulfonyl chloride. rsc.orgresearchgate.net The process often involves harsh conditions and the use of reagents like chlorosulfonic acid, which can be highly corrosive and unsuitable for sensitive molecules. thieme-connect.com

For the synthesis of this compound, this would involve the reaction of 5-cyanopyridine-2-sulfonyl chloride with dimethylamine (B145610). A study by Dmitrieva et al. demonstrated the synthesis of related N-substituted 3-cyanopyridine-2-sulfonylamides by reacting the crude 3-cyanopyridine-2-sulfonyl chloride with amines in an aqueous medium. osi.lv

General Reaction Scheme: R-SO₂Cl + R¹R²NH → R-SO₂NR¹R² + HCl

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Sulfonyl Chloride | Amine | Sulfonamide | Base (e.g., pyridine, triethylamine) | researchgate.net |

| 3-Cyanopyridine-2-sulfonyl chloride | Amines | N-Substituted sulfonylamides | Aqueous medium | osi.lv |

Metal-Catalyzed Sulfonamide Formation (e.g., Palladium-Catalysis)

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-nitrogen (C-N) bonds, including those in sulfonamides. acs.org These methods offer milder reaction conditions and greater functional group tolerance compared to classical approaches. acs.org Palladium catalysts can be used to couple aryl halides or boronic acids with sulfonamides or their precursors. acs.orgprinceton.edu For instance, a palladium-catalyzed method has been developed for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids under mild conditions. acs.org Another approach involves the nickel-catalyzed cross-coupling of aryl halides with a variety of weak N-nucleophiles, including sulfonamides. nih.gov

A notable development is the palladium-catalyzed three-component coupling of aryl iodides, sulfur dioxide, and hydrazines to produce N-aminosulfonamides. acs.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Pd₂(dba)₃/Ligand | Aryl Bromide, Sulfamide (B24259) | Aryl Sulfamide | Chemoselective cross-coupling | acs.org |

| Palladium Catalyst | Arylboronic Acid, SO₂, Amine | Arylsulfonamide | Mild conditions, good functional group tolerance | acs.org |

| Nickel Catalyst | Aryl Halide, Sulfonamide | N-Aryl Sulfonamide | Effective for weak nucleophiles | nih.gov |

Oxidative Coupling Reactions of Thiols and Amines

A more direct and atom-economical approach to sulfonamides involves the oxidative coupling of thiols and amines. rsc.orgnih.gov This method avoids the need for pre-functionalized starting materials like sulfonyl chlorides. rsc.org Various oxidants and catalytic systems can be employed, including electrochemical methods. researchgate.netnih.govacs.org Electrochemical synthesis, for example, allows for the direct oxidative coupling of thiols and amines in a short reaction time without the need for sacrificial reagents or catalysts. nih.govacs.org The process involves the anodic oxidation of a thiol to a disulfide, which then reacts with an aminium radical generated from the amine. nih.govacs.org

Other oxidative systems utilize reagents like DMSO/HBr, where DMSO acts as the terminal oxidant and HBr as a redox mediator. nih.gov

| Method | Reactants | Key Features | Reference |

| Electrochemical Synthesis | Thiol, Amine | Fast, catalyst-free, environmentally benign | researchgate.netnih.govacs.org |

| DMSO/HBr Oxidation | Thiol, Amine | Mild conditions, readily available reagents | nih.gov |

Utilization of Sulfur Dioxide Equivalents (e.g., DABSO, K₂S₂O₅)

Gaseous sulfur dioxide (SO₂) is a key reagent in many sulfonylation reactions but is toxic and difficult to handle. organic-chemistry.orgacs.org To overcome this, stable solid surrogates have been developed. DABCO-bis(sulfur dioxide) (DABSO) is a widely used, bench-stable solid that serves as a convenient source of SO₂. organic-chemistry.orgacs.orgenamine.net DABSO can react with Grignard reagents to form sulfinates, which can then be converted in situ to sulfonamides. organic-chemistry.orgenamine.net Copper-catalyzed oxidative coupling of DABSO with hydrazines and amines also yields sulfonamides under mild conditions. thieme-connect.com

Potassium metabisulfite (B1197395) (K₂S₂O₅) and sodium metabisulfite are other inexpensive and readily available sources of sulfur dioxide. researchgate.netbohrium.comrsc.org These reagents are often used in radical-based sulfonylation reactions. researchgate.netrsc.org For example, they can be used in metal-free, three-component reactions with nitroaromatics and arylboronic acids to synthesize sulfonamides. thieme-connect.com

| SO₂ Surrogate | Reaction Type | Reactants | Key Features | Reference |

| DABSO | Grignard-based | Organometallic reagents, Amines | Bench-stable, versatile | organic-chemistry.orgenamine.netorganic-chemistry.org |

| DABSO | Copper-catalyzed | Hydrazine (B178648), Amines | Mild, additive-free | thieme-connect.com |

| K₂S₂O₅ / Na₂S₂O₅ | Radical-based | Nitroaromatics, Arylboronic Acids | Metal-free, inexpensive | thieme-connect.combohrium.com |

Carbon-Nitrogen (C-N) Cross-Coupling Methodologies

The formation of the C-N bond is a critical step in the synthesis of N-aryl sulfonamides. thieme-connect.com While classical methods often struggle with the low nucleophilicity of sulfonamides, modern cross-coupling techniques have provided effective solutions. thieme-connect.comnih.gov Chan-Lam cross-coupling, which is copper-catalyzed, provides an efficient way to form C-N bonds between arylboronic acids and amines or sulfonamides under mild conditions. nih.gov Nickel-catalyzed methods have also proven effective for coupling aryl halides with sulfonamides. princeton.edunih.gov These reactions often exhibit broad substrate scope and functional group tolerance, making them valuable in medicinal chemistry. princeton.edunih.gov

| Coupling Method | Catalyst | Reactants | Key Features | Reference |

| Chan-Lam | Copper(II) Acetate | Arylboronic Acid, Sulfonamide | Mild conditions, efficient C-N bond formation | nih.gov |

| Nickel-Catalyzed | Nickel Complex | Aryl Halide, Sulfonamide | Tolerates weak nucleophiles, broad scope | princeton.edunih.gov |

Nitrogen-Hydrogen (N-H) Functionalization and Carbon-Hydrogen (C-H) Sulfonamidation Routes

Direct C-H functionalization represents a powerful and efficient strategy for synthesizing complex molecules by converting C-H bonds into new functional groups. researchgate.netumich.eduyoutube.com In the context of sulfonamides, this can involve the direct introduction of a sulfonamide group onto an aromatic ring (C-H sulfonamidation) or the functionalization of a pre-existing sulfonamide (N-H functionalization). researchgate.netnih.gov

For instance, a practical method for the direct synthesis of arylsulfonamides from electron-rich aromatic compounds has been developed using an in situ generated N-sulfonylamine as the electrophile. nih.gov This approach works under mild conditions and tolerates a variety of sensitive functional groups. nih.gov Another strategy involves a site-selective C-H functionalization followed by a sulfination sequence to access aryl sulfonamides. acs.org Palladium-catalyzed intermolecular allylic C-H amination of olefins with N-triflyl protected amines is another advanced method for forming C(sp³)-N bonds. nih.gov

| Strategy | Approach | Key Features | Reference |

| C-H Sulfonamidation | In situ N-sulfonylamine generation | Direct introduction of sulfonamide group, mild conditions | nih.gov |

| C-H Functionalization/Sulfination | Site-selective C-H borylation followed by reaction with SO₂ surrogate | Access to diverse sulfonamide derivatives | acs.org |

| Allylic C-H Amination | Pd(II)/SOX catalyzed reaction of olefins and protected amines | Forms C(sp³)-N bonds with high selectivity | nih.gov |

Synthesis of Pyridine-2-sulfonamide (B152805) Frameworks

The foundational structure of these compounds is the pyridine-2-sulfonamide scaffold. Its synthesis involves the creation of a reactive pyridine-substituted sulfonyl chloride intermediate, which is then coupled with an amine.

Approaches to Pyridine-Substituted Sulfonyl Chlorides

The synthesis of pyridine sulfonyl chlorides, the key precursors to sulfonamides, can be achieved through several methods. A common strategy for preparing pyridine-3-sulfonyl chlorides involves the diazotization of substituted 3-aminopyridines. researchgate.net This reaction is followed by the substitution of the resulting diazonium group with a sulfonyl group. researchgate.net Optimization of these reaction conditions is crucial for achieving high yields. researchgate.netgoogle.com For instance, one method involves taking 3-aminopyridine (B143674) as the initial raw material, isolating an intermediate fluoboric acid diazonium salt, and then performing a sulfonyl chlorination reaction. google.com The use of thionyl chloride in the presence of a catalyst like cuprous chloride is a documented approach for this transformation, with yields reported around 90.7%. google.comchemicalbook.com

Another effective method is the treatment of pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride, which has been shown to produce pyridine-3-sulfonyl chloride in high yield (94%). chemicalbook.com Greener chemical synthesis methods have also been developed to avoid harsh reagents like phosphorus pentachloride. patsnap.com These methods involve the reaction of 3-aminopyridine with a sulfurous acid aqueous solution, prepared from sulfur dioxide or thionyl chloride with cuprous chloride, to yield the desired sulfonyl chloride. patsnap.com

Specifically for the 2-sulfonyl chloride derivatives, a relevant method is the oxidative chlorination of 3-cyanopyridine-2(1H)-thiones, which directly yields 3-cyanopyridine-2-sulfonyl chlorides. osi.lv However, it was noted that 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride can be unstable and may eliminate a sulfur dioxide molecule during isolation. osi.lv

| Starting Material | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Fluoboric acid, Sodium nitrite, Thionyl chloride, Cuprous chloride | Pyridine-3-sulfonyl chloride | 90.7% | google.comchemicalbook.com |

| Pyridine-3-sulfonic acid | Phosphorus pentachloride, Phosphorus oxychloride | Pyridine-3-sulfonyl chloride | 94% | chemicalbook.com |

| 3-Cyanopyridine-2(1H)-thione | Oxidative chlorination | 3-Cyanopyridine-2-sulfonyl chloride | Not specified | osi.lv |

Formation of the Sulfonamide Linkage to Pyridine Rings

The formation of the sulfonamide bond is typically achieved by reacting the synthesized pyridine sulfonyl chloride with a primary or secondary amine. rasayanjournal.co.innih.gov This reaction is robust and occurs rapidly. nih.gov For example, N-substituted sulfonamides have been successfully obtained by reacting crude 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride with various amines in an aqueous medium. osi.lv

Modern synthetic strategies offer one-pot procedures that bypass the isolation of the sulfonyl chloride. One such method involves the conversion of aromatic carboxylic acids to sulfonyl chlorides via copper ligand-to-metal charge transfer (LMCT), followed by in-situ amination to generate the sulfonamide. nih.gov Another innovative approach involves the activation of primary sulfonamides using a pyrylium (B1242799) salt (Pyry-BF4). researchgate.net This reagent converts the typically unreactive NH2 group of a sulfonamide into a highly reactive sulfonyl chloride intermediate, which can then be coupled with a variety of nucleophiles, including amines, to form complex sulfonamides. researchgate.net This method is particularly useful for late-stage functionalization of densely functionalized molecules. researchgate.net

The synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide, a related sulfonamide, was achieved by reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of a catalytic amount of pyridine. rsc.org This highlights the general applicability of reacting an amine with a sulfonyl chloride to form the sulfonamide linkage. rsc.org

Introduction of the Cyano Group onto the Pyridine Ring

The introduction of the cyano (CN) group, a versatile functional group in organic chemistry, onto the pyridine ring is a critical step. Strategies often focus on direct C-H cyanation to avoid pre-functionalization steps.

Strategies for 5-Cyanation of Pyridine Scaffolds

Achieving regioselective cyanation at the C5 position of a pyridine ring can be challenging. General methods for pyridine cyanation often result in substitution at the C2 or C4 positions. For example, treating pyridines with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide, typically yields 2-cyano derivatives. researchgate.net Similarly, the cyanation of pyridine N-oxides with trimethylsilanecarbonitrile in a modified Reissert-Henze reaction also favors the 2-position. acs.org

However, methods for C3-cyanation, which would be electronically similar to C5-cyanation, have been developed. One such method involves a tandem process where a dihydropyridine (B1217469) is generated in situ and then reacts with a cyano electrophile. nih.gov The regioselectivity in these reactions is determined by a combination of electronic and steric factors. nih.gov Another approach involves a one-pot meta-cyanation of arenes through iridium-catalyzed C-H borylation followed by copper-mediated cyanation, which could be adapted for pyridine scaffolds. researchgate.net The development of direct C-H cyanation methods is an active area of research, with some protocols showing excellent regioselectivity for producing monosubstituted nitriles at the less hindered C-H position. acs.org

Application of Electrophilic Cyanating Reagents (e.g., N-Cyano-N-phenyl-p-toluenesulfonamide)

Electrophilic cyanating reagents are instrumental in modern cyanation chemistry. researchgate.net Among these, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a less toxic, bench-stable, and easily handled reagent. acs.orgbiosynth.com NCTS has been successfully used for the direct cyanation of various aromatic and heteroaromatic systems. acs.orgcjcatal.comnih.gov

For instance, the BF3·OEt2-catalyzed direct cyanation of indoles and pyrroles with NCTS provides 3-cyanoindoles and 2-cyanopyrroles in good yields with excellent regioselectivity. acs.org Rhodium(III)-catalyzed reactions have also utilized NCTS for the direct C-H cyanation of N-methoxybenzamides and 2H-indazoles, demonstrating broad substrate scope and good functional group tolerance. cjcatal.comnih.gov The direct cyanation of N-aryl-7-azaindoles has also been achieved using NCTS as the cyano source. researchgate.net These examples underscore the potential of NCTS and similar electrophilic reagents to be applied in the targeted cyanation of pyridine rings, including the C5 position, under appropriate catalytic conditions.

| Substrate | Catalyst/Promoter | Product | Key Features | Reference |

|---|---|---|---|---|

| Indoles/Pyrroles | BF3·OEt2 | 3-Cyanoindoles/2-Cyanopyrroles | Excellent regioselectivity, good yields | acs.org |

| N-Methoxybenzamides | Rh(III) catalyst | ortho-Cyanated N-methoxybenzamides | Good regioselectivity, broad substrate tolerance | cjcatal.com |

| 2H-Indazoles | Rh(III) catalyst | ortho-Cyanated phenylindazoles | Chelation-assisted, good functional group compatibility | nih.gov |

| N-Aryl-7-azaindoles | Not specified | Cyanated N-aryl-7-azaindoles | Highly regioselective monocyanation | researchgate.net |

Incorporation of the N,N-Dimethylamino Moiety

The final structural element, the N,N-dimethylamino group, is typically introduced by reacting a suitable precursor with a dimethylamine source. In the context of forming an N,N-dimethylsulfonamide, the most direct route is the reaction of the pyridine-2-sulfonyl chloride intermediate with dimethylamine. This is a specific example of the general sulfonamide formation reaction described in section 2.2.2.

The synthesis of related compounds, such as 4-dimethylaminopyridine (B28879) (4-DMAP), provides insight into methods for introducing a dimethylamino group onto a pyridine ring. One industrial process involves the amination of N-[4-pyridyl] pyridinium (B92312) chloride hydrochloride with N,N-dimethylformamide (DMF). The reaction mass is heated to reflux, followed by hydrolysis and extraction to yield 4-DMAP. While this process targets the C4 position and installs the group directly on the ring, the use of DMF as a source for the dimethylamino group is a noteworthy strategy. For the synthesis of this compound, the more straightforward and common method would be the reaction between 5-cyanopyridine-2-sulfonyl chloride and dimethylamine.

Amination Reactions with Dimethylamine

The formation of the N,N-dimethylsulfonamide moiety is commonly achieved through the reaction of a corresponding sulfonyl chloride precursor with dimethylamine. A foundational method for preparing N-substituted sulfonylamides involves the initial synthesis of 3-cyanopyridine-2-sulfonyl chlorides via the oxidative chlorination of the respective 3-cyanopyridine-2(1H)-thiones. osi.lv

Once the sulfonyl chloride is prepared, it can be reacted directly with a secondary amine, such as dimethylamine, to yield the desired sulfonamide. Research has shown that N-substituted sulfonylamides can be effectively obtained by reacting the crude 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride with amines in an aqueous medium. osi.lv This step is often complicated by the instability of the sulfonyl chloride intermediate, which can eliminate a molecule of sulfur dioxide during isolation. osi.lv Therefore, using the crude sulfonyl chloride immediately in the subsequent amination step is a common and practical strategy.

| Reaction Step | Reactants | Conditions | Product | Reference |

| Oxidative Chlorination | 3-Cyanopyridine-2(1H)-thione | Chlorine | Not specified | osi.lv |

| Amination | Crude 3-cyanopyridine-2-sulfonyl chloride, Amine (e.g., Dimethylamine) | Aqueous medium | N-Substituted 3-cyanopyridine-2-sulfonamide | osi.lv |

Advanced Amidation Techniques for Secondary Amines

While direct amination of sulfonyl chlorides is a standard procedure, advanced techniques have been developed to improve efficiency, especially for less reactive or sterically hindered amines. One notable method involves the use of 4-dimethylaminopyridine (DMAP) as a catalyst. nih.gov DMAP has been reported to significantly assist in the sulfonylation and acylation of weak nucleophiles. nih.gov The mechanism is believed to proceed through a highly reactive sulfonyl-DMAP intermediate, which is more susceptible to nucleophilic attack by the amine compared to the sulfonyl chloride itself. nih.gov This approach is advantageous as DMAP can be used efficiently without the need for additional tertiary bases like triethylamine (B128534) or pyridine, which are often required in large excess in traditional methods. nih.gov

Another modern approach adapts methodologies from peptide chemistry. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) has been employed to facilitate the condensation of carboxylic acids with amines to form amides. nih.gov While more commonly used for carboxamide bond formation, these reagents can also be applied to activate sulfonyl groups for reaction with amines, representing a versatile tool in modern synthesis.

| Technique | Key Reagent/Catalyst | Advantage | Applicability | Reference |

| DMAP-Catalyzed Sulfonylation | 4-Dimethylaminopyridine (DMAP) | Forms a highly reactive sulfonyl-DMAP intermediate; no additional base required. | Effective for weak nucleophiles and sterically hindered amines. | nih.gov |

| Peptide Coupling | EDCI/HOBt | Mild reaction conditions for amide bond formation. | Condensation of acids with amines to form various amide-bearing units. | nih.gov |

One-Pot and Multicomponent Synthesis Approaches

To improve process efficiency and sustainability, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for synthesizing complex molecules from simple precursors. These approaches avoid the lengthy separation and purification of intermediate products, saving time and resources.

A one-pot strategy for generating sulfonamides from traditional amide coupling partners—carboxylic acids and amines—has been developed. nih.gov This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation of an aromatic acid to generate a sulfonyl chloride in situ, which is then immediately reacted with an amine in the same vessel to form the final sulfonamide. nih.gov This process requires no pre-functionalization of the starting materials and is applicable to a wide range of substrates. nih.gov

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing structural features from all starting materials, are highly atom-economical. MCRs have been used to create pyridine derivatives and to synthesize ketenimine sulfonamide conjugates. acs.orgtaylorfrancis.com For instance, a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide can produce sulfonamide-conjugated ketenimines. acs.org Such strategies offer a highly convergent and stereoselective pathway to novel sulfonamide structures. acs.org

| Approach | Description | Key Features | Example | Reference |

| One-Pot Synthesis | Multiple reaction steps occur in a single pot without isolation of intermediates. | High efficiency, reduced waste, time-saving. | Decarboxylative chlorosulfonylation of an acid followed by amination. | nih.gov |

| Multicomponent Reaction (MCR) | Three or more starting materials react in a single operation. | High atom economy, convergent synthesis, molecular diversity. | Synthesis of ketenimine sulfonamides from a zwitterion, sulfonamide, and isocyanide. | acs.org |

Microwave-Assisted and Electrochemical Synthesis Techniques for Pyridine Sulfonamides

Modern energy sources like microwave irradiation and electricity are increasingly used to drive chemical reactions, often providing significant advantages over conventional heating methods.

Microwave-Assisted Synthesis Microwave irradiation has become a standard tool in organic synthesis for its ability to dramatically reduce reaction times and, in many cases, improve product yields. nih.govorganic-chemistry.orgresearchgate.net This technique has been successfully applied to the synthesis of various sulfonamides. nih.govekb.eg One method describes a two-step microwave-assisted process where a sulfonic acid is first activated with 2,4,6-trichloro- ekb.egnih.govacs.org-triazine (TCT) and then reacted with an amine. organic-chemistry.org This approach avoids the isolation of sulfonyl chlorides and is noted for its operational simplicity and high yields. organic-chemistry.org The reactions are often completed in minutes under microwave irradiation, compared to hours or days required for conventional heating. mdpi.com

Electrochemical Synthesis Electrosynthesis offers a green and powerful alternative for constructing chemical bonds using electricity as a traceless reagent, often under mild, catalyst-free conditions. bohrium.com Several electrochemical methods for synthesizing sulfonamides have been reported. One approach enables the direct oxidative coupling of readily available thiols and amines to form sulfonamides, with hydrogen gas as the only byproduct. acs.orgnoelresearchgroup.com Another innovative method allows for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates through a redox-neutral dearomatization-rearomatization strategy. nih.gov More recently, a dehydrogenative electrochemical protocol has been developed for the direct synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, sulfur dioxide, and amines, demonstrating a highly convergent reaction pathway. nih.gov These methods are notable for their high functional group tolerance, scalability, and environmental benefits. nih.govnih.gov

| Technique | Energy Source | Key Advantages | Reaction Example | Reference |

| Microwave-Assisted | Microwave Irradiation | Rapid reaction rates, improved yields, operational simplicity. | Synthesis of sulfonamides from sulfonic acids and amines using TCT. | organic-chemistry.org |

| Electrochemical | Electricity | Green (reagentless), mild conditions, high functional group tolerance. | Direct coupling of thiols and amines; C-H functionalization of pyridines. | nih.govacs.org |

Chemical Transformations Involving the Sulfonamide Group

The sulfonamide functional group is a cornerstone in medicinal chemistry and a versatile participant in organic synthesis. Its reactivity, particularly at the nitrogen atom, allows for a variety of chemical modifications.

N-alkylation is a fundamental transformation for converting primary and secondary sulfonamides into their N-substituted counterparts. researchgate.net Research into manganese-catalyzed N-alkylation using alcohols has demonstrated that a diverse range of aryl and alkyl sulfonamides can undergo efficient mono-N-alkylation. acs.org This "borrowing hydrogen" methodology employs a stable Mn(I) PNP pincer precatalyst to facilitate the reaction between the sulfonamide and various alcohols. acs.org However, studies have shown that a sulfonamide containing a pyridine ring may not yield the N-alkylated product, a result attributed to the potential for the pyridine nitrogen to coordinate with the catalyst and inhibit its activity. acs.org

N-acylation of sulfonamides is another crucial reaction, yielding N-acylsulfonamides which are precursors to various therapeutic agents. semanticscholar.org A convenient and efficient method for this transformation involves the use of N-acylbenzotriazoles. semanticscholar.orgresearchgate.net This approach is advantageous as it accommodates N-acyl groups for which the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.orgresearchgate.net The reaction of a sulfonamide with an N-acylbenzotriazole is typically conducted in the presence of a base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF). semanticscholar.org This method has been successfully applied to heteroaryl sulfonamides, including a 4-pyridyl analogue, achieving high yields. researchgate.net

| Entry | Sulfonamide Substrate | N-Acylbenzotriazole (Acyl Group) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | p-Toluenesulfonamide | Methyl | N-Acetyl-p-toluenesulfonamide | 85 |

| 2 | p-Toluenesulfonamide | 4-Tolyl | N-(4-Toluoyl)-p-toluenesulfonamide | 95 |

| 3 | 4-Methoxybenzenesulfonamide | Methyl | N-Acetyl-4-methoxybenzenesulfonamide | 85 |

| 4 | 4-Pyridinesulfonamide | Methyl | N-Acetyl-4-pyridinesulfonamide | 98 |

| 5 | 4-Pyridinesulfonamide | 4-Tolyl | N-(4-Toluoyl)-4-pyridinesulfonamide | 97 |

| 6 | 2-Pyrrolesulfonamide | Methyl | N-Acetyl-2-pyrrolesulfonamide | 80 |

Furthermore, research on sulfonimidamides, which are bioisosteres of sulfonamides, has shown that pyridine-N-oxide can serve as an effective catalyst for enantioselective N-acylative desymmetrization reactions. nih.govrsc.org

In multistep organic synthesis, the amine functionality often requires protection to prevent unwanted side reactions. Sulfonamides, particularly arenesulfonamides, serve as robust protecting groups for amines. researchgate.netyoutube.com The protection is achieved by reacting the amine with a sulfonyl chloride, which transforms the basic amine nitrogen into a non-basic sulfonamide nitrogen. youtube.com This change in reactivity is due to the delocalization of the nitrogen's lone pair of electrons onto the strongly electron-withdrawing sulfonyl group. youtube.com

While the stability of sulfonamides is advantageous, the removal (deprotection) of certain types, like p-toluenesulfonamides (tosylamides), can be challenging, often requiring harsh reductive or acidic conditions that may not be compatible with other functional groups in a complex molecule. researchgate.netresearchgate.net To overcome this, more labile sulfonamide protecting groups, such as nitrobenzenesulfonamides, have been developed. researchgate.net

Recent advancements have focused on methods for the chemoselective cleavage of sulfonamides, allowing them to be used as transient protecting groups. A method using a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) has proven effective for the deprotection of various neutral or electron-deficient N-arylsulfonamides under moderate temperatures. organic-chemistry.org This acidic hydrolysis is compatible with a range of functional groups, including nitriles, amides, and esters, making it a versatile tool in complex syntheses. organic-chemistry.org This selectivity allows for the strategic deprotection of one sulfonamide group in the presence of others, which is highly valuable in the synthesis of polyamines. organic-chemistry.org

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient heterocycle, and its reactivity is further modulated by the presence of the strongly deactivating cyano and N,N-dimethylsulfonamide groups at the C5 and C2 positions, respectively.

The electronic nature of the pyridine ring dictates its substitution patterns. The electron-withdrawing nitrogen atom makes the ring less susceptible to electrophilic aromatic substitution compared to benzene, while simultaneously activating it for nucleophilic substitution. nih.gov

Electrophilic Substitution: Electrophilic attack on the pyridine ring is generally difficult and, when it occurs, proceeds primarily at the C3 and C5 positions. nih.govyoutube.com In this compound, the presence of two powerful electron-withdrawing groups further deactivates the ring, making electrophilic substitution exceptionally challenging. The reactivity of the ring towards electrophiles can be enhanced by forming the corresponding pyridine-N-oxide, which increases electron density in the ring. nih.govyoutube.com

Nucleophilic Substitution: The pyridine ring is inherently activated towards nucleophilic attack at the C2, C4, and C6 positions due to the inductive effect of the ring nitrogen. nih.gov For the title compound, the C2 position is already substituted. The presence of the cyano group at C5 and the sulfonamide at C2 would strongly activate the C4 and C6 positions to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the functionalization of such electron-poor heterocyclic systems.

| Reaction Type | Preferred Positions | Influence of Substituents on Title Compound |

|---|---|---|

| Electrophilic Substitution | C3, C5 | Strongly deactivated by -CN and -SO2NR2 groups. Reaction is highly unfavorable. |

| Nucleophilic Substitution | C2, C4, C6 | Strongly activated by -CN and -SO2NR2 groups. C4 and C6 are prime sites for nucleophilic attack. |

| Radical Substitution | Variable | Modern methods, such as visible-light-mediated C-H alkylation, can functionalize specific positions. acs.org |

Pyridine derivatives are valuable precursors in the synthesis of a wide array of other heterocyclic and carbocyclic systems. These transformations often involve the activation of the pyridine ring, for instance, by forming pyridinium salts. researchgate.net

N-phenacylpyridinium salts, formed by the reaction of pyridines with phenacyl halides, can act as precursors to pyridinium ylides. These ylides are key intermediates in 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct biologically important molecules like indolizines and pyrroles. researchgate.net Similarly, the reaction of quaternary N-methylpyrimidinium salts with active methylene (B1212753) compounds can lead to a ring transformation that produces pyridine derivatives. wur.nl

The pyridine ring itself, or intermediates derived from it, can participate in cyclization reactions. Sulfur-based pyridinium 1,4-zwitterions have been shown to undergo formal (3+2) and (5+2) cyclization reactions with in-situ formed arynes to generate benzothiophenes and benzopyridothiazepines, respectively. mdpi.com Furthermore, the intramolecular cyclization of polyhalogenated pyridines bearing dithiocarbamate (B8719985) groups is influenced by the position of electron-withdrawing groups, such as a cyano group, on the pyridine ring. nih.gov In some cases, other heterocyclic rings can be transformed into pyridines. For example, 5-nitropyrimidine (B80762) can react with compounds containing active methylene groups (CH-active nitriles) to undergo a ring transformation, yielding 2-amino-5-nitro-3-substituted-pyridines. researchgate.net

Transformations of the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of chemical transformations. Its strong electron-withdrawing character also plays a significant role in activating the pyridine ring.

One notable reaction is its displacement via nucleophilic substitution. While the cyano group is generally stable on an aromatic ring, its reactivity is greatly enhanced upon quaternization of the pyridine nitrogen. In 1-alkyl-4-cyanopyridinium salts, the cyano group becomes a good leaving group and is readily replaced by nucleophiles such as hydrazine and aliphatic amines. rsc.org This highlights a pathway for functionalizing the C5 position of the title compound after N-alkylation of the pyridine ring.

The cyano group can also participate directly in cycloaddition reactions. Unactivated nitriles can function as 2-π components (dienophiles or enophiles) in pericyclic cascade reactions. nih.gov For instance, a formal [2+2+2] cycloaddition strategy for synthesizing substituted pyridines involves an intramolecular Diels-Alder reaction where an unactivated cyano group serves as the dienophile. nih.gov Transition metal catalysis can also be employed to activate the carbon-cyano bond for participation in intermolecular cycloaddition reactions. nih.gov These reactions provide a powerful method for constructing complex polycyclic structures from nitrile-containing precursors. nih.govnih.gov

Hydrolysis and Amidation Reactions of Nitriles

The conversion of a nitrile group to a carboxamide (amidation) or a carboxylic acid (hydrolysis) is a fundamental reaction, typically proceeding under acidic or basic aqueous conditions. chemistrysteps.com For cyanopyridines, these reactions can be controlled to yield either the corresponding pyridine amide or pyridine carboxylic acid. google.com

The process begins with the hydration of the nitrile to a primary amide, which can be isolated as the main product under controlled conditions. youtube.com Prolonged reaction times or harsher conditions, such as heating, will lead to the subsequent hydrolysis of the amide to the carboxylic acid. google.comyoutube.com

Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the cyano carbon. A water molecule then acts as a nucleophile, attacking this carbon. Following deprotonation, the resulting intermediate, an imidic acid, tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide then proceeds to the carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate anion is then protonated by water to form the imidic acid, which rearranges to the amide. chemistrysteps.com Similar to the acid-catalyzed pathway, the amide can then be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid.

Continuous processes for the hydrolysis of various cyanopyridines have been developed, allowing for the production of important commercial products like nicotinamide (B372718) (from 3-cyanopyridine) and isonicotinic acid (from 4-cyanopyridine). google.com The conditions can be finely tuned to favor either the amide or the acid as the major product. google.com

Table 1: General Conditions for Cyanopyridine Hydrolysis

| Product Desired | Typical Conditions | Reactants | Reference |

|---|---|---|---|

| Pyridine Amide | Base catalyst (e.g., NaOH), controlled temperature (100-170°C) and water concentration. | Cyanopyridine, Water, Base | google.com |

| Pyridine Carboxylic Acid | Excess base or acid, often at higher temperatures or longer reaction times. | Cyanopyridine, Water, Acid/Base | chemistrysteps.comgoogle.com |

While the nitrile group is the primary site of hydrolysis, the stability of the sulfonamide group must also be considered. Generally, sulfonamides are relatively stable to hydrolysis. researchgate.net However, electron-deficient aryl sulfonamides can undergo cleavage, particularly through metabolic pathways involving nucleophilic attack by species like glutathione. domainex.co.uk The presence of the electron-withdrawing cyano group on the pyridine ring could potentially make the sulfonamide bond more susceptible to cleavage under certain hydrolytic conditions, although this is generally a less favored reaction compared to nitrile hydrolysis. domainex.co.uk Studies have shown that sulfonamides are more prone to hydrolysis under acidic conditions compared to neutral or alkaline solutions. researchgate.net

Nucleophilic Additions to the Cyano Group

The polarized carbon-nitrogen triple bond of the nitrile group makes it a prime target for attack by a wide range of nucleophiles. chemistrysteps.com In analogues like 5-sulfonamide-2-cyanopyridines, this reactivity is enhanced by the electron-withdrawing nature of the sulfonamide group. nih.gov

A significant example of this reactivity is the addition of thiol nucleophiles. Studies have shown that 2-cyanopyridines bearing electron-withdrawing substituents, including 5-sulfonamide derivatives, react with the thiol group of cysteine. nih.gov The reaction proceeds via a nucleophilic addition of the thiol to the cyano carbon, forming a thioimidate intermediate. This is followed by an intramolecular cyclization and subsequent hydrolysis to yield a thiazoline (B8809763) product. nih.gov

Table 2: Reactivity of Substituted 2-Cyanopyridines with Cysteine

| 2-Cyanopyridine Substituent at Position 5 | Product Yield | Observation | Reference |

|---|---|---|---|

| H | - | Reaction proceeds | nih.gov |

| Sulfonamide (unspecified) | 53-55% | Good reactivity due to electron-withdrawing effect | nih.gov |

| Bromo | - | Reaction proceeds, product confirmed by X-ray analysis | nih.gov |

| OMe, NH₂, NHAc | - | Reduced reaction efficiency due to electron-donating effect | nih.gov |

| NO₂ | 0% | No desired product observed | nih.gov |

Besides thiols, other strong nucleophiles like Grignard reagents (organomagnesium halides) and organolithium compounds can add to the nitrile group. This reaction, followed by hydrolysis of the intermediate imine, is a classical method for the synthesis of ketones. chemistrysteps.com Similarly, reduction of nitriles with hydride reagents like lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the cyano carbon, ultimately yielding a primary amine after workup. chemistrysteps.com

Role of the Cyano Group in Heterocycle Formation (e.g., Pyridones, Chromenopyridines)

The cyano group is a versatile functional group that plays a crucial role in the synthesis of various fused heterocyclic systems. Its electrophilicity allows it to participate in intramolecular and multicomponent cyclization reactions, acting as a key building block for complex molecular architectures.

Pyridone Synthesis: Pyridone scaffolds can be synthesized through various routes involving cyanopyridine precursors. For instance, o-aminonicotinonitrile derivatives, which are cyanopyridines with an adjacent amino group, can be acylated and then undergo intramolecular cyclization to form pyrido[2,3-d]pyrimidine (B1209978) systems, which contain a pyridone substructure. rsc.org The cyano group acts as the electrophilic site for the cyclization step.

Chromenopyridine Synthesis: The synthesis of chromenopyridines, a class of compounds containing fused chromene and pyridine rings, frequently utilizes starting materials with cyano groups. mdpi.com Multicomponent reactions are a powerful tool in this regard. For example, the reaction of salicylaldehydes, a malononitrile (B47326) dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile), and a third component like malonic acid or dimethyl malonate can yield complex chromeno[2,3-b]pyridines in a single step. mdpi.comnih.govnih.gov In these transformations, the malononitrile dimer provides the nitrogen atom and the necessary cyano groups that participate in the Knoevenagel condensation and subsequent cyclization steps to build the pyridine ring onto the chromene core. mdpi.comnih.gov

Table 3: Examples of Heterocycle Synthesis Involving Cyano Groups

| Target Heterocycle | Key Starting Materials/Intermediates | Role of Cyano Group | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | o-Aminonicotinonitrile | Intramolecular cyclization partner (electrophile) | rsc.org |

| Pyrido[2,3-d]pyrimidines | 6-Amino-pyridine-3,5-dicarbonitriles | Ring closure with adjacent amino group | nih.gov |

| Chromeno[2,3-b]pyridines | Salicylaldehyde, Malononitrile dimer, Malonic acid | Participates in condensation and cyclization to form the pyridine ring | nih.govnih.gov |

| Imidazoles/Oxazoles | N,N-disubstituted cyanamides with carbonyl groups | Intramolecular regiospecific cyclization partner | researchgate.net |

The cyano group's ability to act as a dienophile or enophile in pericyclic reactions, although less common for unactivated nitriles, provides another pathway for heterocycle construction. nih.gov In specifically designed systems, an intramolecular Diels-Alder reaction involving a cyano group as the dienophile can lead to the formation of substituted pyridines. nih.gov These examples underscore the synthetic utility of the cyano group in cyanopyridine analogues for building diverse and complex heterocyclic frameworks.

Structure Activity Relationship Sar Studies of 5 Cyano N,n Dimethylpyridine 2 Sulfonamide Analogues

Impact of Pyridine (B92270) Ring Substitution Patterns on Biological Activity

The pyridine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the electronic properties, lipophilicity, and steric profile of a molecule, thereby affecting its biological activity. acs.orgacs.org

Research into pyridine derivatives has shown that the nature and position of substituents are critical for potency. For instance, in a series of NNN pincer-type ligands, modifying the 4-position of the pyridine ring with electron-donating groups was found to increase the electron density at the coordinated metal center, which can be crucial for catalytic or biological activity. acs.org In studies on pyridylpiperazine hybrids as urease inhibitors, the presence of an electron-withdrawing chlorine atom at the ortho-position of an associated aryl group resulted in ideal activity, while substitution with bromine, which is less electronegative and larger, decreased potency. researchgate.net

In other classes of compounds, specific substitutions on the pyridine ring have been linked to significant gains in activity. The introduction of an amino group at the 5-position of the pyridine ring in certain N'-cyano-3-pyridinecarboxamidine derivatives led to a highly potent antihypertensive agent. nih.gov Similarly, studies on antiproliferative pyridine derivatives have demonstrated that the introduction of groups capable of hydrogen bonding, such as -OH or -NH2, can enhance activity against various cancer cell lines. acs.org For example, replacing a methoxy (B1213986) (OMe) group with a hydroxyl (OH) group in one series decreased the IC₅₀ value from 8 µM to 0.86 µM, indicating a significant improvement in potency. acs.org

Conversely, the position of a substituent can be detrimental. In one series of antiproliferative compounds, a methyl group in the para position improved activity, whereas methyl groups in the ortho or meta positions increased the IC₅₀, signifying a loss of potency. acs.org These findings highlight that modifications to the pyridine ring of a molecule like 5-cyano-N,N-dimethylpyridine-2-sulfonamide could dramatically alter its biological profile.

Table 1: Effect of Pyridine Ring Substitution on Biological Activity in Various Scaffolds

| Parent Scaffold | Substituent & Position | Biological Activity | Observation | Reference |

| Pyridine-based Antiproliferative Agent | OMe vs. OH | Antiproliferative (HeLa cells) | Replacement of OMe with OH decreased IC₅₀ from 8 µM to 0.86 µM. | acs.org |

| Pyridine-based Antiproliferative Agent | CH₃ at para-position | Antiproliferative | Improved activity (IC₅₀ = 4.9 nM). | acs.org |

| Pyridine-based Antiproliferative Agent | CH₃ at ortho/meta-position | Antiproliferative | Decreased activity (IC₅₀ = 91.9 nM and 82.4 nM, respectively). | acs.org |

| N'-cyano-3-pyridinecarboxamidine | Amino at 5-position | Antihypertensive | Furnished a highly potent potassium channel opener. | nih.gov |

| Pyridylpiperazine Hybrid | Cl at ortho-position | Urease Inhibition | Ideal activity (IC₅₀ = 2.0 µM). | researchgate.net |

| Pyridylpiperazine Hybrid | Br at ortho-position | Urease Inhibition | Decreased activity (IC₅₀ = 4.47 µM) compared to Cl substitution. | researchgate.net |

Role of the Sulfonamide Moiety in Ligand-Target Binding and Potency

The sulfonamide group (-SO₂NH₂) is a versatile and crucial pharmacophore in drug design, valued for its chemical stability and its ability to participate in strong hydrogen bonding interactions with biological targets. news-medical.netacs.org It is a key feature in a wide array of drugs, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. news-medical.netwikipedia.orgrsc.org

The sulfonamide moiety is metabolically robust and more stable than an amide bond, a property that can be exploited to increase the metabolic stability of peptide-based drugs. acs.org Its geometry, with a tetrahedral sulfur atom bonded to two electronegative oxygen atoms, allows it to act as a potent hydrogen bond acceptor. acs.org The N-H group can also serve as a hydrogen bond donor, enabling the sulfonamide to form multiple, stabilizing interactions within a receptor's binding pocket. These interactions are often critical for high-affinity binding and potency. rsc.org

In many contexts, the sulfonamide group acts as a bioisostere of a carboxylic acid. acs.org For example, replacing the carboxylic group of some non-steroidal anti-inflammatory drugs (NSAIDs) with a substituted sulfonamide group has yielded compounds with dual inhibitory activity against enzymes like mPGES-1 and 5-LOX, highlighting its role in modulating a drug's mechanism of action. wikipedia.org The interactions of sulfonamide derivatives with DNA have also been studied, with molecular docking and simulation studies suggesting that the moiety can contribute significantly to both electrostatic and non-electrostatic binding forces. rsc.orgnih.gov This ability to anchor a ligand to its target through strong, directional interactions underscores the importance of the sulfonamide group in determining the potency of compounds like this compound.

Influence of the Cyano Group on Pharmacological Profiles and Molecular Interactions

The cyano group (-C≡N) is a small but powerful functional group that can profoundly influence a molecule's pharmacological profile. nih.gov As a strong electron-withdrawing group, it can modulate the acidity or basicity of nearby functional groups, affect the electronic distribution of an aromatic ring system, and alter metabolic stability.

The cyano group's versatility is evident across various drug classes. nih.gov In some molecular scaffolds, the introduction of a cyano group can be critical for restoring or enhancing biological activity. For instance, in one series of SLACK potassium channel inhibitors, the removal of a nitrogen atom from a pyrimidine (B1678525) core resulted in a loss of activity, but this activity could be largely restored by introducing a cyano group at that position. This suggests the cyano group can mimic certain electronic or steric properties of a nitrogen atom in a heterocyclic ring.

The cyano group can participate in important molecular interactions, including dipole-dipole interactions and hydrogen bonding (acting as a weak hydrogen bond acceptor). nih.gov Its linear geometry allows it to probe narrow, specific channels within a binding site. However, its impact is highly context-dependent. While it can enhance potency in many cases, replacing a carboxamide group with a nitrile has been shown to cause a slight reduction in the antioxidant activity of certain thiophene (B33073) derivatives. Therefore, in this compound, the cyano group at the 5-position of the pyridine ring is expected to significantly impact the molecule's electronic landscape and its potential interactions with a biological target.

Effects of N,N-Dimethylamino Substitution on Activity and Selectivity

The N,N-dimethylamino group is a common substituent in pharmacologically active compounds and can influence a molecule's properties in several ways. As a tertiary amine, it is basic and can be protonated at physiological pH. This property often increases a compound's water solubility, which can improve its pharmacokinetic profile and bioavailability.

The N,N-dimethylamino moiety is also a strong electron-donating group. This electronic effect can impact the reactivity and binding affinity of the parent molecule. For example, in a study of anti-inflammatory chalcones, a 4-dimethylamino group on the B ring was found to be responsible for lowering potency, possibly by destabilizing a key adduct through its electron-donating nature.

Conversely, the N,N-dimethylamino group is a key feature in many highly potent drugs. In the development of inhibitors for the serotonin (B10506) transporter (SERT), modifications of the N,N-dimethylamino group were explored, with some analogues retaining high binding affinity. Similarly, a highly potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitor features a dimethylaminoethyl group, which contributes to its desirable activity and pharmacokinetic characteristics. news-medical.net However, the introduction of a dimethylamine (B145610) group can also lead to inactivity, as observed in an attempt to cap a hydrogen bond donor in a series of lysyl-tRNA synthetase inhibitors. acs.org This demonstrates that the steric bulk and electronic properties of the N,N-dimethylamino group must be compatible with the target's binding site topology. In the context of an N,N-dimethylsulfonamide, the two methyl groups prevent the sulfonamide nitrogen from acting as a hydrogen bond donor, which can be a critical factor for selectivity, forcing reliance on the sulfonyl oxygens for hydrogen bonding.

Table 2: Varied Effects of the N,N-Dimethylamino Group in Different Molecular Contexts

| Compound Class | Role/Effect of N,N-Dimethylamino Group | Outcome | Reference |

| General Drug Molecules | Increases basicity and potential for protonation. | Often improves water solubility and bioavailability. | |

| Anti-inflammatory Chalcones | Strong electron-donating group on the B ring. | Lowered the inhibitory potency. | |

| Citalopram Analogues (SERT Inhibitors) | Part of the core pharmacophore. | N-demethylation retained high affinity; other N-substitutions were tolerated. | |

| CDK4/6 Inhibitors | Part of a side chain. | Contributed to high potency and favorable pharmacokinetics. | news-medical.net |

| Lysyl-tRNA Synthetase Inhibitors | Introduced to cap a hydrogen bond donor. | The resulting analogue was inactive. | acs.org |

Design of Analogues for Enhanced Potency and Selectivity Based on SAR Insights

Based on the SAR principles derived from related structures, several strategies can be proposed to design analogues of this compound with potentially enhanced potency and selectivity. The design process often involves creating a pharmacophore model that maps the key interactions required for activity.

Pyridine Ring Modification: Given that small, electron-donating groups can increase activity in some pyridine systems, analogues could be synthesized with small alkyl (e.g., methyl) or alkoxy groups at the 3-, 4-, or 6-positions of the pyridine ring. acs.orgacs.org Introducing an amino or hydroxyl group, particularly at a position that does not sterically hinder binding, could introduce new hydrogen bonding interactions and improve potency. acs.orgnih.gov

Sulfonamide Moiety Alteration: The N,N-dimethyl substitution on the sulfonamide prevents it from acting as a hydrogen bond donor. To explore the importance of this interaction, one could synthesize the N-monomethyl and the unsubstituted (-NH₂) analogues. This would reintroduce hydrogen bond donating capacity and could significantly alter binding affinity and selectivity. The N,N-dimethyl groups could also be replaced with larger alkyl groups (e.g., N,N-diethyl) or incorporated into a small ring (e.g., pyrrolidine (B122466) or morpholine) to probe steric and conformational constraints at the binding site.

Cyano Group Replacement: The strong electron-withdrawing cyano group could be replaced with other electron-withdrawing groups of varying sizes and hydrogen-bonding capabilities, such as a nitro (-NO₂), trifluoromethyl (-CF₃), or a small amide (-CONH₂) group. This would help determine the optimal electronic and steric requirements at the 5-position of the pyridine ring.

By systematically applying these modifications, new analogues can be developed. Each new compound would provide further insight into the SAR, guiding the rational design of molecules with optimized pharmacological profiles for a specific biological target.

Computational and in Silico Investigations of 5 Cyano N,n Dimethylpyridine 2 Sulfonamide and Derivatives

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is crucial for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex. For the pyridine (B92270) sulfonamide scaffold, docking studies have been instrumental in elucidating binding modes and predicting affinity for various enzymes.

Docking simulations for pyridine sulfonamide derivatives have been performed against several important biological targets. The general process involves preparing the 3D structures of the ligand and the protein, defining a binding site (or "docking box") on the protein, and then using a scoring function to evaluate and rank the different binding poses of the ligand. nih.govrjb.ro These studies reveal key interactions such as hydrogen bonds, hydrophobic interactions, and metal coordination that are critical for binding.

For instance, derivatives of pyridine-sulfonamide have been docked into the active sites of enzymes like carbonic anhydrases (CAs), kinases, and bacterial dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.comnih.gov In studies on CAs, the sulfonamide group is consistently observed coordinating with the zinc ion in the active site, a hallmark interaction for this class of inhibitors. mdpi.comnih.gov The pyridine ring and its substituents then form additional interactions with surrounding amino acid residues, which determines the compound's potency and selectivity for different CA isoforms. mdpi.com Similarly, when targeting kinases like PI3K/mTOR and VEGFR-2, docking studies have confirmed the binding modes of sulfonamide-methoxypyridine derivatives, guiding the synthesis of potent dual inhibitors. nih.govnih.gov

Table 1: Representative Molecular Docking Studies of Pyridine Sulfonamide Derivatives This table presents findings from various pyridine sulfonamide derivatives to illustrate the application of molecular docking. The specific compound 5-cyano-N,N-dimethylpyridine-2-sulfonamide may exhibit different binding characteristics.

| Target Protein | PDB ID | Ligand Type | Binding Score/Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Carbonic Anhydrase IX (hCA IX) | - | 4-Substituted Pyridine-3-sulfonamide | - | His94, His96, His119, Thr199, Gln92 | mdpi.comnih.gov |

| PI3Kα | - | Sulfonamide methoxypyridine | - | Val851, Ser774, Lys802 | nih.gov |

| mTOR | - | Sulfonamide methoxypyridine | - | Asp2195, Tyr2225, Trp2239 | nih.gov |

| Hsp90α | - | Pyridine-based N-sulfonamide | -5.7 to -6.3 kcal/mol | Asn51, Met98, Lys58 | acs.org |

| Penicillin-binding protein 2X | - | Sulfonamide derivatives | -6.6 to -7.4 kcal/mol | Gly664, Val662, Arg426 | rjb.ro |

| VEGFR-2 | - | Pyridine-sulfonamide hybrid | IC50 = 3.6 µM | - | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of a docked conformation, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energies.

MD simulations have been applied to sulfonamide-protein complexes to validate docking results and characterize the stability of key interactions. peerj.com For example, a 900 ns MD simulation was used to study pyrimidine-sulfonamide hybrids designed as BRAFV600E inhibitors, confirming the stability of their interactions with core active site residues. nih.gov In another study, MD simulations were used to characterize the binding sites on human and P. falciparum triosephosphate isomerase (TPI), a potential antimalarial target. peerj.com These simulations showed that strong and favorable Van der Waals interactions were crucial for the selective affinity of certain sulfonamides to the parasitic enzyme over the human counterpart. peerj.com

The insights from MD simulations are critical for understanding the nuanced, dynamic nature of molecular recognition. They can help explain why some ligands are more potent than others and provide a basis for designing molecules with improved binding kinetics and residence time at the target.

Table 2: Examples of Molecular Dynamics (MD) Simulations on Sulfonamide Derivatives This table highlights MD simulation studies on related sulfonamide compounds to demonstrate the methodology's utility.

| System | Simulation Length | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-sulfonamide hybrids with BRAFV600E | 900 ns | Confirmed stable interactions with the active site, DFG motif, and activation segment. | nih.gov |

| Sulfonamides with Triosephosphate Isomerase (TPI) | 500 to 900 ns | Revealed that Van der Waals forces and non-polar solvation energies drive selective binding to the parasite enzyme. | peerj.com |

| Pyrrolopyrimidine-based inhibitors with MDM2/MDMX | - | Showed that van der Waals energy is the largest component of binding free energy, indicating shape complementarity is dominant. | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict a molecule's geometry, electronic structure, and reactivity with high accuracy. For novel compounds like this compound, DFT can provide fundamental insights into its stability, reactivity, and spectroscopic properties. nih.govnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Another important output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with biological targets. nih.gov

Studies on sulfonamide-Schiff base derivatives have used DFT at the B3LYP/6-311G+(d,p) level of theory to optimize molecular structures and analyze electronic properties. nih.govnih.gov These analyses have confirmed experimental findings from FT-IR and NMR spectra and have been used to predict non-linear optical (NLO) properties and other reactivity descriptors. nih.govnih.gov

Table 3: Representative DFT-Calculated Parameters for a Sulfonamide Schiff Base Data from a study on (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide to illustrate the outputs of quantum chemical calculations. nih.gov

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.49 | Electron-donating ability |

| LUMO Energy | -2.48 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 4.01 | Chemical reactivity and stability |

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel derivatives of the pyridine sulfonamide scaffold often employs both ligand-based and structure-based drug design strategies.

Structure-based drug design relies on the known 3D structure of the biological target. Molecular docking, as described in section 7.1, is a cornerstone of this approach. A notable example is the "tail approach" used to design selective carbonic anhydrase inhibitors. mdpi.com Starting with the sulfonamide group anchored to the active site zinc ion, medicinal chemists design different "tail" functionalities that extend into specific sub-pockets of the enzyme. By tailoring these tails to fit the unique topology of a particular isoform (e.g., hCA IX vs. hCA II), inhibitors with high selectivity can be developed. mdpi.com The use of a pyridine ring as the central scaffold offers versatile points for modification to achieve this selectivity. mdpi.com Another strategy, scaffold hopping, was used to design novel PI3K/mTOR dual inhibitors by replacing a known core with a sulfonamide methoxypyridine structure. nih.gov

Ligand-based drug design is employed when the 3D structure of the target is unknown. This approach relies on analyzing a set of molecules known to be active. One such method is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov A 3D-QSAR study on pyrimidine-sulfonamide hybrids as BRAFV600E inhibitors identified the key structural features required for high potency. nih.gov The resulting models were then used to design a new library of compounds with predicted high activity, demonstrating how computational insights can guide rational synthesis. nih.gov

Predictive Modeling for Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before committing to costly and time-consuming synthesis and experimental testing, in silico models can predict a compound's likely biological activity and its pharmacokinetic profile. ADMET prediction is a critical step in early-stage drug discovery to filter out candidates that are likely to fail due to poor absorption, unfavorable distribution, rapid metabolism, or toxicity.

Various online servers and software packages (e.g., pkCSM, Pre-ADMET, SwissADME) are used to calculate these properties for pyridine sulfonamide derivatives. nih.govmdpi.com These tools use algorithms based on a compound's structure to estimate parameters such as water solubility, intestinal absorption (Caco-2 permeability), blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity (e.g., mutagenicity, cardiotoxicity). nih.govnih.govresearchgate.net

For example, in silico ADMET predictions for potent anti-diabetic and anti-Alzheimer's sulfonamide-pyridine derivatives indicated that the compounds were likely non-inhibitors of key CYP enzymes and had low toxicity risk, making them better candidates for further development. nih.gov Such studies are essential for de-risking drug candidates and focusing resources on molecules with the highest probability of success.

Table 4: Representative In Silico Predicted ADMET Properties for Pyridine Sulfonamide Derivatives This table compiles typical ADMET parameters predicted for various pyridine sulfonamide derivatives to serve as an illustrative guide. nih.govnih.govmdpi.comresearchgate.net The actual properties of this compound would require specific calculation.

| ADMET Parameter | Predicted Property/Value | Implication |

|---|---|---|

| Absorption | ||

| Water Solubility | Varies (often low to moderate) | Affects dissolution and absorption |

| Caco-2 Permeability | Often predicted as high | Indicator of intestinal absorption |

| Intestinal Absorption (Human) | Generally >80% | High likelihood of being absorbed from the gut |

| P-glycoprotein Substrate | Often "No" | Less likely to be removed by efflux pumps |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Varies (often low) | Predicts ability to enter the central nervous system |

| CNS Permeability | Varies | Predicts central nervous system effects |

| Metabolism | ||

| CYP1A2 Inhibitor | Generally "No" | Low risk of drug-drug interactions via this enzyme |

| CYP2C19 Inhibitor | Generally "No" | Low risk of drug-drug interactions via this enzyme |

| CYP2C9 Inhibitor | Varies ("Yes" or "No") | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | Generally "No" | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | Varies ("Yes" or "No") | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance | Varies | Predicts rate of removal from the body |

| Toxicity | ||

| AMES Toxicity | Generally "No" | Low predicted risk of being a mutagen |

| hERG I Inhibitor | Generally "No" | Low predicted risk of cardiotoxicity |

| Hepatotoxicity | Generally "No" | Low predicted risk of liver damage |

| Skin Sensitization | Generally "No" | Low predicted risk of causing skin allergies |

Future Research Directions and Academic Contributions

Development of Novel and Sustainable Synthetic Strategies for Complex Analogues

While methods for synthesizing pyridine (B92270) sulfonamides are established, there is considerable room for innovation, especially in creating more sustainable, efficient, and versatile synthetic routes to produce complex variations. acs.orgrsc.org Future research is anticipated to move beyond traditional multi-step processes, which can be inefficient, and focus on greener and more advanced synthetic platforms.

Key areas for development include:

C-H Activation: This "atom economy" strategy allows for the direct functionalization of the pyridine ring, providing a streamlined path to a diverse library of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry: Utilizing continuous flow reactors can enhance safety, scalability, and control over reaction conditions compared to conventional batch methods. Developing robust flow syntheses for pyridine sulfonamides would be a major step forward for both academic research and industrial production.

Photoredox Catalysis: This technique uses visible light to drive chemical reactions under mild conditions, enabling the formation of novel chemical bonds and the creation of previously inaccessible pyridine sulfonamide structures.

Biocatalysis: The use of enzymes in synthesis offers high selectivity and is environmentally friendly, representing a promising direction for green chemistry in the production and modification of these compounds. wikipedia.org

| Synthetic Strategy | Key Advantages | Primary Research Focus |

| C-H Activation | High atom economy; suitable for late-stage functionalization | Developing selective catalysts and optimizing reaction conditions |

| Flow Chemistry | Improved scalability, safety, and process control | Designing efficient reactors and fine-tuning reaction parameters |

| Photoredox Catalysis | Mild reaction conditions; enables novel bond formations | Investigating new photocatalysts and exploring unique reaction pathways |

| Biocatalysis | High selectivity; environmentally sustainable | Identifying and engineering specific enzymes for synthesis |

Elucidation of Novel Biological Targets and Mechanisms of Action for Pyridine Sulfonamides

Despite reports of biological activity, a deep understanding of the specific molecular targets and mechanisms of action for pyridine sulfonamides remains a significant area for investigation. acs.orgnih.gov Future work will need to pinpoint the precise proteins, enzymes, and cellular pathways that interact with compounds such as 5-cyano-N,N-dimethylpyridine-2-sulfonamide.

Promising research approaches include:

Affinity-Based Proteomics: This technique uses chemical probes to "pull down" interacting proteins from cell extracts, allowing for the direct identification of biological targets. nih.gov

Phenotypic Screening and Target Deconvolution: Testing libraries of pyridine sulfonamides in various disease models can reveal novel biological effects. Subsequent research can then unravel the molecular targets responsible for these observations.

Enzymatic and Biophysical Assays: Screening compounds against panels of purified enzymes can uncover new inhibitory activities. acs.orgnih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can then be used to measure the binding affinity and thermodynamics of these interactions.

Application of Pyridine Sulfonamide Probes in Chemical Biology Studies

Derivatives of this compound can be engineered into chemical probes, which are powerful tools for investigating biological systems. nih.gov These probes can be designed with specific functionalities to explore cellular processes.

Types of chemical probes and their applications:

Affinity Probes: These probes contain a reactive group that forms a covalent bond with the target protein, simplifying its isolation and identification.

Fluorescent Probes: By attaching a fluorescent molecule, these probes allow researchers to visualize the location of the compound and its target within a cell using advanced microscopy techniques. nih.gov

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the capture and enrichment of target proteins, which can then be identified and analyzed using mass spectrometry.

The creation and application of these specialized probes will be essential for clarifying the biological roles of pyridine sulfonamide targets and for validating their therapeutic relevance.

Exploration of New Therapeutic Areas and Disease Models

The versatile structure of pyridine sulfonamides suggests their potential use in a wide range of therapeutic areas. nih.gov Future studies should screen these compounds against a broader spectrum of disease models to uncover new applications. acs.orgnih.gov

Potential new therapeutic areas include:

Neurodegenerative Diseases: As kinase enzymes are often dysregulated in conditions like Alzheimer's and Parkinson's disease, the potential for pyridine sulfonamides to act as kinase inhibitors is a key area of interest.

Infectious Diseases: The pyridine sulfonamide scaffold could be a starting point for developing new antibacterial, antiviral, or antifungal drugs. acs.orgdrugbank.com Screening against clinically important pathogens may lead to the discovery of new lead compounds.

Metabolic Disorders: The critical role of various enzymes in metabolic diseases like diabetes presents an opportunity for discovering novel inhibitors based on the pyridine sulfonamide structure. researchgate.net

Integration of Advanced Computational Methodologies for Rational Drug Design and Discovery

Computational methods are now a vital part of the drug discovery process. researchgate.net Applying these techniques to the pyridine sulfonamide class can significantly speed up the identification and optimization of promising drug candidates. nih.gov

Key computational approaches include:

Molecular Docking and Virtual Screening: These in silico methods can screen vast libraries of virtual compounds against the 3D structures of biological targets, helping to prioritize which compounds to synthesize and test. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models use existing data to predict the biological activity of new compounds, guiding the design of more potent and selective molecules. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide detailed insights into how a compound binds to its target, helping researchers understand the key interactions that determine its affinity and selectivity.

By leveraging these advanced computational tools, the scientific community can pursue a more rational and efficient path to discovering the next generation of therapeutics based on the pyridine sulfonamide scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products